molecular formula C10H15N3O3 B12877629 (R)-3-Ethyl-4-((R)-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one

(R)-3-Ethyl-4-((R)-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one

Cat. No.: B12877629
M. Wt: 225.24 g/mol
InChI Key: TZSLWZCPTZMMFT-BDAKNGLRSA-N
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Description

®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one is a complex organic compound known for its unique structure and potential applications in various fields. This compound features an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and is substituted with an ethyl group, a hydroxy group, and a methyl-imidazole moiety. The stereochemistry of the compound is specified by the ® configuration at two chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the oxazolidinone ring through a cyclization reaction involving an amino alcohol and a carbonyl compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amino alcohol.

    Substitution: The ethyl group or the imidazole moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the oxazolidinone ring can produce an amino alcohol.

Scientific Research Applications

®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of ®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring and the imidazole moiety can form hydrogen bonds and other non-covalent interactions with proteins or enzymes, affecting their activity. The compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Ethyl-4-((S)-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one: The enantiomer of the compound with different stereochemistry.

    3-Methyl-4-((1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one: A similar compound with a methyl group instead of an ethyl group.

    4-((1-Methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one: A compound lacking the ethyl group.

Uniqueness

®-3-Ethyl-4-(®-hydroxy(1-methyl-1H-imidazol-5-yl)methyl)oxazolidin-2-one is unique due to its specific stereochemistry and the presence of both an oxazolidinone ring and an imidazole moiety

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

(4R)-3-ethyl-4-[(R)-hydroxy-(3-methylimidazol-4-yl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H15N3O3/c1-3-13-8(5-16-10(13)15)9(14)7-4-11-6-12(7)2/h4,6,8-9,14H,3,5H2,1-2H3/t8-,9+/m1/s1

InChI Key

TZSLWZCPTZMMFT-BDAKNGLRSA-N

Isomeric SMILES

CCN1[C@H](COC1=O)[C@H](C2=CN=CN2C)O

Canonical SMILES

CCN1C(COC1=O)C(C2=CN=CN2C)O

Origin of Product

United States

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